BSI-401 is classified as a poly(ADP-ribose) polymerase inhibitor. Poly(ADP-ribose) polymerases are a family of enzymes that play crucial roles in DNA repair processes, particularly in the signaling and repair of single-strand breaks. Inhibition of these enzymes can lead to the accumulation of DNA damage in cancer cells, making them more susceptible to chemotherapy and radiation therapy.
The synthesis of BSI-401 involves several key steps, primarily focusing on the modification of chromen-2-one derivatives. The general synthetic route includes:
These reactions typically require controlled conditions, including specific temperatures and solvent environments, to ensure high yields and purity of the final product. The synthesis process has been optimized for efficiency and scalability, allowing for sufficient quantities for clinical testing.
BSI-401 has a complex molecular structure characterized by its chromen-2-one backbone with various functional groups that contribute to its pharmacological activity. Key structural features include:
The three-dimensional conformation of BSI-401 allows it to effectively bind to the active site of poly(ADP-ribose) polymerase, inhibiting its activity and thereby disrupting DNA repair mechanisms in cancer cells .
BSI-401 participates in various chemical reactions that are critical for its mechanism of action. These include:
The kinetics of these reactions are influenced by factors such as concentration, temperature, and the presence of other substrates or inhibitors.
The mechanism by which BSI-401 exerts its antitumor effects involves several key processes:
BSI-401 exhibits distinct physical and chemical properties that influence its behavior as a pharmaceutical agent:
These properties are critical for formulation development and determining appropriate delivery methods for clinical applications .
The primary applications of BSI-401 lie within oncology:
BSI-401 is a small-molecule PARP-1 (Poly (ADP-Ribose) polymerase 1) inhibitor with the chemical formula C~9~H~4~INO~4~ (CAS No. 142404-10-2) and a molecular weight of 317.04 g/mol [1] [4]. As a research compound, it targets DNA repair mechanisms in cancer cells, specifically inhibiting pancreatic cancer progression through synergistic activity with chemotherapeutics like Oxaliplatin [4]. Its scope spans:
Table 1: Key Properties of BSI-401
Property | Specification |
---|---|
Drug Type | Small molecule |
Target | PARP-1 |
Mechanism | PARP-1 inhibition |
Research Phase | Preclinical |
Synergistic Agents | Oxaliplatin |
The "BSI" nomenclature originates from the British Standards Institution (BSI), founded in 1901 and incorporated under Royal Charter in 1929 [2] [10]. Academic programs adopting BSI frameworks evolved through three phases:
Table 2: Evolution of BSI-Aligned Academic Programs
Period | Key Developments | Impact on Higher Education |
---|---|---|
Pre-1950 | Industrial safety standards | Technical certification programs |
1970–2000 | ISO 9000/14001 adoption | Quality management curricula |
Post-2000 | Integration with biomedical research ethics | PARP inhibitor research frameworks |
BSI-401 research aligns with three accreditation domains:
Programmatically, universities leverage BSI frameworks to:
Table 3: Accreditation Standards for PARP Inhibitor Research
Standard | BSI Benchmark | BSI-401 Research Alignment |
---|---|---|
ISO 9001 | Quality management systems | Protocol standardization |
ISO 14001 | Environmental management | Sustainable lab practices |
ISO/IEC 17025 | Testing/calibration competence | Analytical validation of inhibitors |
CAS No.: 112484-85-2
CAS No.: 10606-14-1